2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11Cl2N3O3S2 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O3S2/c17-10-1-6-13(14(18)9-10)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
KNTPHJCKWPHKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Acyl Chloride and Amine Reflux
The most straightforward method involves reacting 2,4-dichlorobenzoyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline.
-
Procedure :
A mixture of 2,4-dichlorobenzoyl chloride (0.01 mol) and 4-(1,3-thiazol-2-ylsulfamoyl)aniline (0.01 mol) is refluxed in acetone (50 mL) for 1.5 hours. After cooling, the product precipitates in acidified cold water, yielding a light yellow solid. Purification via recrystallization in ethyl acetate achieves a 72% yield. -
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.
Sulfonamide Intermediate Preparation
The sulfamoylphenyl moiety is synthesized separately before amidation.
Synthesis of 4-(1,3-Thiazol-2-Ylsulfamoyl)Aniline
-
Step 1 : Sulfonylation of 2-aminothiazole
React 2-aminothiazole (0.01 mol) with 4-nitrobenzenesulfonyl chloride (0.01 mol) in pyridine at 60°C for 15 hours. This yields 4-nitro-N-(thiazol-2-yl)benzenesulfonamide. -
Step 2 : Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) in ethanol/THF reduces the nitro group to an amine, producing 4-amino-N-(thiazol-2-yl)benzenesulfonamide.
Oxalyl Chloride-Mediated Coupling
For enhanced efficiency, the carboxylic acid is activated before amidation.
-
Procedure :
-
Yield : 68–75% after column chromatography.
Comparative Analysis of Methodologies
Optimization Strategies
Solvent and Base Selection
Catalytic Hydrogenation Efficiency
Structural Characterization and Validation
X-Ray Crystallography
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exhibit promising antimicrobial properties. For instance:
- In vitro Studies: Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 1.27 µM to 5.19 µM against different bacterial strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound W6 | 5.19 | S. aureus |
| Compound W1 | 5.08 | A. niger |
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer activity against various cancer cell lines:
- Cell Line Studies: Compounds derived from similar structures have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF7) and colorectal carcinoma (HCT116). IC50 values for active compounds have been reported as low as 4.53 µM .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole-containing compounds demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted the importance of molecular structure in determining biological efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazole derivatives showed that certain modifications led to improved selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria or signal transduction pathways in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key analogs and their structural distinctions:
Physicochemical Properties
- Electronic Effects : Nitro () and trifluoromethyl () groups introduce strong electron-withdrawing effects, altering reactivity and binding kinetics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and its derivatives?
- Methodological Answer: The synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of aniline derivatives (e.g., 4-chloroaniline) with thiazole-containing aldehydes (e.g., 1,3-thiazol-2-ylsulfamoyl chloride) is followed by acylation with 2,4-dichlorobenzoyl chloride. Purification often employs silica gel chromatography or recrystallization from polar solvents like methanol . Key intermediates are characterized via H NMR (300 MHz, d6-DMSO) and ESI-MS to confirm structural integrity.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer: Structural elucidation combines H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS for molecular ion confirmation (e.g., [M+H] peaks). X-ray crystallography (e.g., SHELX programs) resolves 3D conformation, with bond lengths (C–C: ~1.39 Å) and angles validated against density functional theory (DFT) models. Crystallographic data (e.g., R factor = 0.029) ensure accuracy .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when introducing electron-withdrawing groups to the benzamide core?
- Methodological Answer: Yield optimization involves:
- Reagent stoichiometry: Excess 2,4-dichlorobenzoyl chloride (1.2–1.5 eq.) ensures complete acylation.
- Catalysis: Lewis acids (e.g., ZnCl) or base (e.g., triethylamine) enhance reaction rates.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Evidence from derivatives shows yields vary from 54% (bulky substituents) to 98% (electron-deficient aryl groups) .
Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antiparasitic effects)?
- Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, parasite strains). Mitigation strategies include:
- Dose-response curves: Establish EC values across multiple concentrations (e.g., 0.1–100 µM).
- Target validation: Use CRISPR knockout models or competitive binding assays to confirm specificity for targets like Trypanosoma brucei enzymes .
- Metabolic stability testing: Liver microsome assays identify pharmacokinetic differences affecting activity .
Q. How does the thiazole sulfonamide moiety influence pharmacokinetic properties and target binding?
- Methodological Answer: The thiazole ring enhances lipophilicity (logP ~3.2), improving membrane permeability. Sulfonamide groups engage in hydrogen bonding with enzyme active sites (e.g., macrophage migration inhibitory factor). Computational docking (AutoDock Vina) predicts binding affinities (ΔG = -9.2 kcal/mol) and identifies key interactions (e.g., π-π stacking with Phe113) .
Q. What computational methods predict interactions between this compound and potential protein targets?
- Methodological Answer:
- Molecular docking: Use Schrödinger Suite or GROMACS to simulate binding modes to targets like PDE4 or COX-2.
- MD simulations: 100-ns trajectories assess complex stability (RMSD < 2.0 Å).
- QSAR models: Train on derivatives with known IC values to predict activity of novel analogs. PubChem data (CID: 1235965-35-1) provides structural templates for virtual screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
